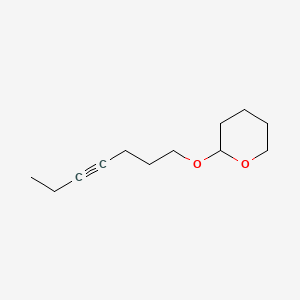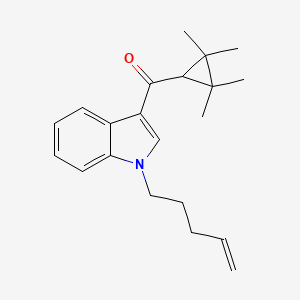
(2,2,6,6-四甲基-3,5-庚二酮)铊(I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) is a coordination compound where thallium(I) is complexed with the ligand 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
科学研究应用
(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other thallium complexes and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes.
作用机制
Target of Action
It is known that this compound, also known as 2,2,6,6-tetramethylheptane-3,5-dione (tmhd), is a β-diketone compound . It is used as a bidentate ligand in the synthesis of stable complexes with various metal ions .
Mode of Action
The compound’s mode of action involves its interaction with metal ions. The β-diketone structure of TMHD can undergo enolization to form a stable enol form . Under alkaline conditions, the enol hydroxyl group loses a proton, resulting in a negatively charged oxygen atom . This oxygen anion can easily coordinate with various metal ions to form stable complexes .
Biochemical Pathways
It is known that the compound can act as an air-stable ligand for metal catalysts in various reactions .
Pharmacokinetics
The compound is known to be a stable, anhydrous reagent .
Result of Action
The result of the compound’s action is the formation of stable complexes with metal ions . These complexes can be used in various chemical reactions, serving as catalysts .
Action Environment
The action of (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) can be influenced by environmental factors such as pH. For instance, the compound’s ability to form a negatively charged oxygen anion, which can coordinate with metal ions, is enhanced under alkaline conditions .
生化分析
Biochemical Properties
It is known to act as an air-stable ligand for metal catalysts . This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions, although specific interactions have not been reported.
Molecular Mechanism
It is known to form stable complexes with lanthanide ions , suggesting that it may exert its effects at the molecular level through binding interactions with these ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) typically involves the reaction of thallium(I) salts with 2,2,6,6-tetramethyl-3,5-heptanedione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of thallium(III) complexes.
Reduction: Reduction reactions can revert thallium(III) back to thallium(I).
Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) complexes, while substitution reactions can produce a variety of thallium(I) complexes with different ligands.
相似化合物的比较
Similar Compounds
Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Similar in structure but involves nickel instead of thallium.
Copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate): Copper-based complex with similar ligand structure.
Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate): Zirconium complex with four ligands.
Uniqueness
(2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I) is unique due to the specific properties imparted by the thallium(I) ion. Thallium complexes are known for their distinct electronic and structural characteristics, which can lead to different reactivity and applications compared to similar compounds with other metal ions.
This detailed overview provides a comprehensive understanding of (2,2,6,6-Tetramethyl-3,5-heptanedionato)thallium(I), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxythallium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2.Tl/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBUPFMEVRRXIY-CFYXSCKTSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O[Tl] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/O[Tl] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19O2Tl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1h-Furo[2,3-g]indole](/img/structure/B590931.png)








![5-[3-(4-hydroxybenzoyl)-1H-indol-1-yl]-2-pentanone](/img/structure/B590949.png)
